Phosphonic acid, P-[3-(9H-carbazol-9-yl)propyl]-
Description
Significance of Carbazole (B46965) Moiety in Organic Electronic and Optoelectronic Materials
The 9H-carbazole unit is a prominent heterocyclic aromatic compound that has become a ubiquitous building block in the design of materials for organic electronics and optoelectronics. mdpi.comresearchgate.net Its significance stems from a unique combination of chemical and physical properties that are highly desirable for these applications.
Key Properties and Advantages of the Carbazole Moiety:
Excellent Hole-Transporting Properties: Carbazole is renowned for its inherent ability to transport holes, a critical function in many electronic devices. mdpi.comrsc.org The nitrogen atom's lone pair of electrons contributes to the electron-rich nature of the aromatic system, facilitating the movement of positive charge carriers. mdpi.com
High Thermal and Chemical Stability: The rigid, fused-ring structure of carbazole imparts significant thermal and chemical stability to the molecules in which it is incorporated, a crucial factor for the longevity and reliability of electronic devices. mdpi.comresearchgate.net
Tunable Electronic Structure: The carbazole scaffold offers multiple sites for functionalization, particularly at the N-9 position and various positions on the benzene (B151609) rings. mdpi.comrsc.org This allows for the precise tuning of its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to meet the specific requirements of a given application. mdpi.com
High Photoluminescence Quantum Yield: Many carbazole derivatives exhibit strong fluorescence, making them suitable for use as emitters in OLEDs. mdpi.com Their photophysical properties can be tailored through chemical modification to achieve emission in different regions of the visible spectrum. magtech.com.cn
Versatility in Molecular Design: The ease of functionalization allows for the incorporation of carbazole units into a wide array of molecular architectures, including small molecules, dendrimers, and polymers. rsc.org This versatility enables the creation of materials with diverse functionalities, serving as hosts for phosphorescent emitters, thermally activated delayed fluorescence (TADF) materials, and components of hole-transporting layers. mdpi.comrsc.org
The combination of these properties has led to the widespread use of carbazole-based materials in various optoelectronic devices, as highlighted in the table below.
| Property | Significance in Organic Electronics | Example Applications |
| Hole Transport | Facilitates efficient injection and transport of positive charge carriers. | Hole-Transporting Layers (HTLs) in OLEDs and Perovskite Solar Cells (PSCs). mdpi.commdpi.com |
| High Triplet Energy | Enables efficient energy transfer to phosphorescent guest emitters. | Host materials in Phosphorescent OLEDs (PhOLEDs). rsc.org |
| Thermal/Chemical Stability | Ensures long operational lifetime and device reliability. | Essential for all organic electronic devices. mdpi.comresearchgate.net |
| Tunable Optoelectronic Properties | Allows for optimization of energy levels and emission colors. | Emitters in OLEDs, components in TADF materials. mdpi.comrsc.org |
The adaptability and favorable electronic characteristics of the carbazole moiety have solidified its position as a critical component in the ongoing development of high-performance organic electronic and optoelectronic materials.
Role of the Phosphonic Acid Group as a Functional Anchor in Surface Chemistry and Materials Design
The phosphonic acid group (-PO(OH)₂) is a highly effective functional moiety for anchoring organic molecules to a wide variety of inorganic surfaces, particularly metal oxides. nih.gov This capability is central to the design of hybrid organic-inorganic materials and the modification of electrode surfaces in electronic devices.
Key Attributes of the Phosphonic Acid Anchor:
Strong and Stable Binding: Phosphonic acids form robust chemical bonds with metal oxide surfaces such as titanium dioxide (TiO₂), zinc oxide (ZnO), aluminum oxide (Al₂O₃), and indium tin oxide (ITO). nih.govacs.org These bonds are typically covalent in nature, involving the formation of P-O-metal linkages, which are hydrolytically more stable than the bonds formed by other common anchoring groups like carboxylic acids or silanes. specificpolymers.com
Versatile Binding Modes: The phosphonic acid group can bind to surfaces in several coordination modes, including monodentate, bidentate, and tridentate linkages. acs.org The specific binding geometry is influenced by factors such as the nature of the substrate, the surface preparation, and the reaction conditions. specificpolymers.com
Formation of Self-Assembled Monolayers (SAMs): Molecules containing a phosphonic acid group can spontaneously organize into densely packed, ordered monolayers on suitable substrates. These SAMs can precisely control the interfacial properties between the organic and inorganic components of a device.
Modification of Surface Properties: By attaching functional organic molecules via a phosphonic acid anchor, the work function, wettability, and electronic properties of a surface can be systematically modified. This is crucial for optimizing charge injection and extraction in electronic devices. mdpi.com
The strong adhesion and stability of the phosphonic acid group make it an ideal choice for applications requiring a durable interface between an organic layer and an inorganic substrate.
| Surface/Material | Application of Phosphonic Acid Anchoring | Reference |
| Titanium Dioxide (TiO₂) | Dye-sensitized solar cells (DSSCs), perovskite solar cells (PSCs) | nih.govresearchgate.net |
| Indium Tin Oxide (ITO) | Anode modification in OLEDs and PSCs | mdpi.com |
| Zinc Oxide (ZnO) | Electron-transport layers in organic solar cells | nih.gov |
| Aluminum Oxide (Al₂O₃) | Gate dielectrics in organic field-effect transistors (OFETs) | nih.gov |
| Iron Oxides (e.g., Fe₃O₄) | Functionalization of magnetic nanoparticles | nih.gov |
Overview of P-[3-(9H-carbazol-9-yl)propyl]-Phosphonic Acid as a Model Compound and Related Derivatives
Phosphonic acid, P-[3-(9H-carbazol-9-yl)propyl]- (often abbreviated in literature with acronyms such as 3-CPPA or similar variations) serves as an excellent model compound that embodies the synergy between the carbazole moiety and the phosphonic acid anchoring group. nih.gov This molecule consists of a carbazole unit linked via a flexible propyl chain to a phosphonic acid group.
The propyl linker provides several advantages:
It electronically decouples the carbazole's π-system from the phosphonic acid group to a large extent, preserving the inherent electronic properties of the carbazole.
It offers sufficient flexibility for the phosphonic acid group to effectively bind to the substrate surface, facilitating the formation of well-ordered self-assembled monolayers.
Numerous derivatives of this basic structure have been synthesized and investigated to fine-tune the properties of the resulting materials. These modifications often involve substituting the carbazole ring or altering the length and nature of the alkyl chain.
Examples of Related Carbazole-Phosphonic Acid Derivatives:
| Derivative Name | Structural Modification | Purpose of Modification | Reference |
| [2-(9H-carbazol-9-yl)ethyl]phosphonic acid | Shorter ethyl linker | Study the effect of linker length on SAM formation and device performance. | ktu.eduresearchgate.net |
| [2-(3,6-di-tert-butyl-9H-carbazol-9-yl)ethyl]phosphonic acid | Addition of bulky tert-butyl groups to the carbazole | Enhance solubility and influence molecular packing in the solid state. | acrospharmatech.com |
| [2-(3,6-dimethoxy-9H-carbazol-9-yl)ethyl]phosphonic acid | Addition of electron-donating methoxy (B1213986) groups | Modify the HOMO/LUMO energy levels of the carbazole unit. | mdpi.com |
| (4-(3,6-bis(7H-dibenzo[c,g]carbazol-7-yl)-9H-carbazol-9-yl)butyl)phosphonic acid | Extended π-conjugated system on the carbazole | Enhance hole-transporting properties and tune optoelectronic characteristics. | researchgate.net |
Evolution and Current Trajectories in the Academic Study of Carbazole-Phosphonate Architectures
The academic study of carbazole-phosphonate architectures has evolved significantly, driven by the ever-increasing demand for more efficient and stable organic electronic devices.
Early Stages: Initial research focused on the fundamental aspects of these molecules, including their synthesis and the characterization of their self-assembly behavior on various substrates. The primary goal was to establish the viability of using phosphonic acids to anchor carbazole-containing molecules to surfaces and to understand the nature of the resulting interfaces.
Device Integration and Optimization: Subsequent research efforts shifted towards integrating these materials into functional devices. A significant body of work has been dedicated to their use as hole-transporting layers or interfacial modification layers in OLEDs and solar cells. This phase of research involved optimizing the molecular structure to improve device performance metrics such as efficiency, brightness, and operational stability. For instance, studies demonstrated that using carbazole-based phosphonic acids as anode modification layers in perovskite quantum dot light-emitting diodes could lead to increased brightness and reduced efficiency droop. researchgate.net
Current Research Trajectories:
Advanced Molecular Design: Current research is focused on creating more complex carbazole-phosphonate architectures with precisely tailored properties. This includes the development of molecules with extended π-systems, multiple carbazole units, and the integration of other functional groups to enhance charge transport and tune energy levels. researchgate.net
Interfacial Engineering: There is a strong emphasis on understanding and controlling the intricate details of the interface between the carbazole-phosphonate layer and the other components of a device. This includes studying the impact of the SAM's structure and electronic properties on charge injection barriers and recombination processes. mdpi.comresearchgate.net
Applications in Perovskite Optoelectronics: Carbazole-phosphonate self-assembled monolayers are showing great promise as hole-selective contacts in inverted perovskite solar cells, contributing to both high efficiency and improved stability. mdpi.com
Exploration of Novel Applications: Researchers are exploring the use of carbazole-phosphonate systems in other areas of materials science, such as in the formation of metal-organic frameworks (MOFs) and as components in sensors and other electronic devices. acs.org
The field continues to advance, with a focus on rational molecular design and a deeper understanding of interfacial phenomena to unlock the full potential of these versatile materials in next-generation electronic and optoelectronic technologies.
Structure
3D Structure
Properties
IUPAC Name |
3-carbazol-9-ylpropylphosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16NO3P/c17-20(18,19)11-5-10-16-14-8-3-1-6-12(14)13-7-2-4-9-15(13)16/h1-4,6-9H,5,10-11H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPSXKFLPUSGSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731199 | |
| Record name | [3-(9H-Carbazol-9-yl)propyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915376-57-7 | |
| Record name | [3-(9H-Carbazol-9-yl)propyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for P 3 9h Carbazol 9 Yl Propyl Phosphonic Acid and Its Analogues
Direct Phosphonation Reactions for Carbazole (B46965) Core Functionalization
Directly introducing a phosphonate (B1237965) group onto the carbazole core represents an efficient synthetic approach. These methods typically involve the functionalization of C-H or C-X (where X is a halogen) bonds on the aromatic rings of the carbazole.
Transition Metal-Catalyzed Phosphonation Approaches
Transition metal catalysis has emerged as a powerful tool for the formation of carbon-phosphorus (C-P) bonds. Nickel-catalyzed cross-coupling reactions, for instance, have been successfully employed for the phosphonation of halogenated carbazoles. A notable example is the synthesis of 3,6-diphosphono-9H-carbazole, which starts from 3,6-dibromo-9H-carbazole. researchgate.netnih.govacs.org In this process, a nickel(II) chloride catalyst facilitates the reaction between the dibromocarbazole and a phosphorus source like triethyl phosphite (B83602). researchgate.netnih.govacs.org This reaction is typically carried out at elevated temperatures in a high-boiling point solvent. The resulting diethyl phosphonate ester is then hydrolyzed to the final phosphonic acid.
This method offers a direct route to phosphonated carbazoles with substitution at specific positions on the aromatic rings, dictated by the initial halogenation pattern of the carbazole starting material.
Table 1: Example of Transition Metal-Catalyzed Phosphonation
| Starting Material | Reagents | Catalyst | Product | Reference |
| 3,6-dibromo-9H-carbazole | Triethyl phosphite | NiCl₂ | 3,6-bis(diethylphosphono)-9H-carbazole | researchgate.netnih.govacs.org |
Electrochemical Synthesis Pathways for P-C and P-N Bond Formation
Electrochemical methods offer a green and efficient alternative for the synthesis of organophosphorus compounds, often avoiding the need for harsh reagents and catalysts. beilstein-journals.orgcardiff.ac.uk While the direct electrochemical phosphonation of carbazole is an emerging area, general electrochemical methods for C-P bond formation are well-documented. These techniques can involve the cross-coupling reaction between an arene's C-H bond and a trialkyl phosphite. beilstein-journals.org Such a process could potentially be adapted for the direct phosphonation of the carbazole aromatic rings.
Another electrochemical approach involves the nickel-catalyzed coupling of aryl bromides with dialkyl phosphites. cardiff.ac.uk This method could be applied to brominated carbazoles to form the C-P bond. The formation of P-N bonds through electrochemical means is also a possibility, although less common for this class of compounds. These electrochemical strategies are typically carried out in an undivided cell with graphite (B72142) or platinum electrodes at a constant current. beilstein-journals.orgcardiff.ac.uk The development of specific electrochemical protocols for carbazole phosphonates is a promising avenue for future research.
Multi-step Organic Synthesis Strategies for Carbazole-Phosphonate Constructs
Multi-step synthesis provides a versatile and highly controllable approach to constructing carbazole-phosphonates, allowing for the precise placement of the phosphonic acid group via an alkyl linker attached to the carbazole nitrogen.
N-Alkylation of Carbazole Followed by Phosphonate Group Introduction
A widely used and highly effective multi-step strategy involves the initial N-alkylation of the carbazole ring, followed by the introduction of the phosphonate group. This method is particularly relevant for the synthesis of P-[3-(9H-carbazol-9-yl)propyl]-phosphonic acid.
The first step is the N-alkylation of carbazole. This is typically achieved by reacting carbazole with a dihaloalkane, such as 1-bromo-3-chloropropane (B140262) or 1,3-dibromopropane, in the presence of a base like potassium hydroxide (B78521) or sodium hydride. This reaction introduces the propyl halide chain at the 9-position of the carbazole.
The second step is a Michaelis-Arbuzov reaction, where the resulting 9-(3-halopropyl)-9H-carbazole is reacted with a trialkyl phosphite, such as triethyl phosphite. ktu.edu This reaction forms the diethyl ester of the target phosphonic acid. The Michaelis-Arbuzov reaction is a well-established method for forming C-P bonds and is generally high-yielding. ktu.edu
The final step is the hydrolysis of the diethyl phosphonate ester to the free phosphonic acid. This is commonly achieved by refluxing with concentrated hydrochloric acid or by using milder reagents such as bromotrimethylsilane (B50905) (TMSBr) followed by treatment with methanol (B129727) and water. ktu.edu
Table 2: General Multi-step Synthesis of N-Alkyl Carbazole Phosphonic Acids
| Step | Reaction | Typical Reagents | Intermediate/Product |
| 1 | N-Alkylation | Carbazole, Dihaloalkane (e.g., 1-bromo-3-chloropropane), Base (e.g., KOH) | 9-(3-halopropyl)-9H-carbazole |
| 2 | Michaelis-Arbuzov Reaction | 9-(3-halopropyl)-9H-carbazole, Triethyl phosphite | Diethyl [3-(9H-carbazol-9-yl)propyl]phosphonate |
| 3 | Hydrolysis | Diethyl [3-(9H-carbazol-9-yl)propyl]phosphonate, HCl or TMSBr/MeOH | P-[3-(9H-carbazol-9-yl)propyl]-phosphonic acid |
Regioselective Functionalization of the Carbazole Aromatic Rings
For the synthesis of analogues with phosphonate groups attached to the aromatic rings via a linker, regioselective functionalization of the carbazole core is crucial. One approach involves the synthesis of hydroxy-substituted carbazoles, which can then be alkylated at the hydroxyl group with a haloalkylphosphonate. For example, starting with a methoxy-substituted carbazole, the methoxy (B1213986) group can be hydrolyzed to a hydroxyl group, which then serves as a handle for introducing the phosphonate-containing side chain. ktu.edu
Another powerful technique for regioselective functionalization is directed ortho-metalation, followed by quenching with an electrophile. For instance, dilithiation of N-substituted carbazoles can lead to functionalization at the 4 and 5 positions. rsc.org While not a direct phosphonation, this allows for the introduction of groups that can be subsequently converted to a phosphonate.
Furthermore, reactions like the Scholl reaction can be used for the regioselective coupling of carbazole units, which can then be further functionalized. nih.govresearchgate.net These methods provide access to a wide range of structurally diverse carbazole-phosphonate analogues where the substitution pattern on the aromatic core is precisely controlled.
Strategies for Structural Derivatization and Analog Development
The development of analogues of P-[3-(9H-carbazol-9-yl)propyl]-phosphonic acid is essential for tuning the material's properties. This can be achieved by introducing various substituents onto the carbazole ring or by modifying the linker between the carbazole and the phosphonic acid.
A common strategy involves starting with substituted carbazoles in the multi-step synthesis described in section 2.2.1. For example, halogenated carbazoles (e.g., 3,6-dibromo-9H-carbazole or 2,7-dibromo-9H-carbazole) can be used as starting materials to produce analogues with bromine atoms on the aromatic rings. ktu.edu These halogen atoms can also serve as handles for further functionalization through cross-coupling reactions. Similarly, alkyl, alkoxy, or other functional groups can be present on the initial carbazole scaffold.
The length and nature of the alkyl linker can also be varied. By using different dihaloalkanes in the N-alkylation step (e.g., 1,2-dibromoethane, 1,4-dibromobutane), analogues with ethyl, butyl, or longer alkyl chains can be synthesized. ktu.edu
Furthermore, derivatization can occur after the main carbazole-phosphonate structure has been assembled. For example, electrophilic aromatic substitution reactions could potentially be used to introduce functional groups onto the carbazole ring of the final product, although care must be taken to avoid reaction at the phosphonic acid group. The synthesis of a diverse library of these analogues is crucial for establishing structure-property relationships and optimizing their performance in various applications.
Synthesis of Carbazole Derivatives with Tuned Electron Donor/Acceptor Characteristics
The electronic properties of carbazole-based phosphonic acids can be finely tuned by introducing electron-donating or electron-withdrawing substituents onto the carbazole core. This modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is critical for designing materials for specific electronic applications, such as hole transport layers in perovskite solar cells.
For instance, the introduction of electron-donating methoxy groups can raise the HOMO level, facilitating hole injection. Conversely, electron-withdrawing groups like halogens can lower the HOMO level, which can be advantageous in other device architectures.
A general synthetic approach to these tuned molecules involves a multi-step sequence, often starting with the modification of the carbazole ring, followed by the attachment of the alkylphosphonic acid side chain. For example, to synthesize a carbazole derivative with both electron-donating and electron-withdrawing groups, a di-substituted carbazole can be used as the starting material. This is then followed by N-alkylation and phosphonation, similar to the synthesis of the parent compound. ktu.edu
One example is the synthesis of a phosphonic acid derived from 2,7-dimethoxy-9H-carbazole, which is first halogenated to introduce electron-withdrawing groups. The subsequent three-step procedure of N-alkylation with a dibromoalkane, an Arbuzov reaction with triethyl phosphite, and finally hydrolysis with bromotrimethylsilane yields the target molecule. ktu.edu
| Compound Name | Starting Materials | Key Reaction Steps | Purpose of Substituents |
|---|---|---|---|
| [2-(3,6-Difluoro-9H-carbazol-9-yl)ethyl]phosphonic acid | 3,6-Difluoro-9H-carbazole, 1,2-dibromoethane, triethyl phosphite | 1. N-alkylation 2. Arbuzov reaction 3. Hydrolysis | Fluorine atoms act as electron-withdrawing groups to tune electronic properties. |
| [2-(2,7-Dimethoxy-9H-carbazol-9-yl)ethyl]phosphonic acid derivative | 2,7-Dimethoxy-9H-carbazole, halogenating agent, 1,2-dibromoethane, triethyl phosphite | 1. Halogenation 2. N-alkylation 3. Arbuzov reaction 4. Hydrolysis | Methoxy groups are electron-donating, while halogens are electron-withdrawing, allowing for fine-tuning of the dipole moment. ktu.edu |
Preparation of Diphosphonated Carbazole Linkers for Extended Architectures
Diphosphonated carbazole linkers are of interest for the construction of metal-organic frameworks (MOFs) and other extended coordination polymers. These rigid, V-shaped molecules can coordinate with metal ions to form porous structures with potential applications in gas storage and catalysis.
A key example of such a linker is 3,6-diphosphono-9H-carbazole. Its synthesis typically starts from 3,6-dibromo-9H-carbazole. A nickel-catalyzed phosphonation reaction is employed to introduce the phosphonate groups at the 3 and 6 positions of the carbazole ring. nih.govacs.org
The synthesis involves two main steps. First, 3,6-dibromo-9H-carbazole is reacted with triethyl phosphite in the presence of a nickel(II) chloride catalyst in a high-boiling solvent like 1,3-diisopropylbenzene (B165221) at elevated temperatures. This results in the formation of 3,6-bis(diethylphosphono)-9H-carbazole. nih.gov
The second step is the hydrolysis of the diethyl phosphonate esters to the corresponding phosphonic acids. This is often achieved by reacting the intermediate with bromotrimethylsilane in a suitable solvent, followed by the addition of water to precipitate the final product, 3,6-diphosphono-9H-carbazole. nih.gov
| Compound Name | Starting Material | Reagents | Reaction Conditions | Yield |
|---|---|---|---|---|
| 3,6-Bis(diethylphosphono)-9H-carbazole | 3,6-Dibromo-9H-carbazole | Triethyl phosphite, NiCl₂ | 1,3-Diisopropylbenzene, 170°C, 20 h | Not specified |
| 3,6-Diphosphono-9H-carbazole | 3,6-Bis(diethylphosphono)-9H-carbazole | Bromotrimethylsilane, acetonitrile, water | Acetonitrile, 65°C, 6 h, followed by hydrolysis | 84.6% nih.gov |
Controlled Synthesis of Self-Assembled Monolayer (SAM) Precursors
Carbazole-based phosphonic acids are excellent candidates for forming self-assembled monolayers (SAMs) on various metal oxide surfaces, such as indium tin oxide (ITO). These SAMs can function as hole-transporting layers in optoelectronic devices, including perovskite solar cells and organic light-emitting diodes (OLEDs). The phosphonic acid group serves as an effective anchor to the oxide surface.
A prominent example of a SAM precursor is [2-(9H-carbazol-9-yl)ethyl]phosphonic acid, commonly known as 2PACz. The synthesis of 2PACz and its derivatives generally follows a three-step route. researchgate.net
The synthesis begins with the N-alkylation of carbazole. For 2PACz, carbazole is reacted with 2-bromoethanol (B42945) to yield (2-(9H-carbazol-9-yl)ethanol). This intermediate is then converted to the corresponding bromide, (2-(9H-carbazol-9-yl)-1-bromo-ethane), using a suitable brominating agent. researchgate.net
The next step is the Arbuzov reaction, where the bromo-intermediate is heated with an excess of triethyl phosphite to form diethyl [2-(9H-carbazol-9-yl)ethyl]phosphonate. Finally, the phosphonate ester is hydrolyzed to the phosphonic acid, 2PACz, typically using bromotrimethylsilane in dichloromethane, followed by treatment with methanol and water. researchgate.net
| Compound Name | Starting Materials | Key Intermediates | Final Step Reagents | Yield |
|---|---|---|---|---|
| [2-(9H-Carbazol-9-yl)ethyl]phosphonic acid (2PACz) | Carbazole, 2-bromoethanol | (2-(9H-Carbazol-9-yl)ethanol), (2-(9H-Carbazol-9-yl)-1-bromo-ethane), Diethyl [2-(9H-carbazol-9-yl)ethyl]phosphonate | Bromotrimethylsilane, dichloromethane, methanol, water | Quantitative in the final step researchgate.net |
| [2-(3,6-Dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid | 3,6-Dibromo-9H-carbazole, 1,2-dibromoethane | 9-(2-Bromoethyl)-3,6-dibromo-9H-carbazole, Diethyl [2-(3,6-dibromo-9H-carbazol-9-yl)ethyl]phosphonate | Hydrolysis (e.g., with HCl or TMSBr) | Not specified |
Theoretical and Computational Investigations of Carbazole Phosphonate Architectures
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. It is particularly effective for analyzing the ground-state properties of molecules like P-[3-(9H-carbazol-9-yl)propyl]phosphonic acid, providing a detailed picture of orbital energies and electron distribution.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to determining a molecule's electronic behavior. The energy and spatial distribution of these orbitals dictate the molecule's ability to donate or accept electrons, its chemical reactivity, and its charge transport properties. sapub.orgyoutube.com
DFT calculations performed on carbazole-based phosphonic acids consistently show that the HOMO is predominantly localized on the electron-rich carbazole (B46965) moiety. mdpi.comnih.gov This localization is a key factor in the excellent hole-transporting capabilities of these materials. jlu.edu.cnresearchgate.net The LUMO, conversely, is generally found to be delocalized across the entire conjugated system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic excitation energy and chemical stability. researchgate.net For carbazole derivatives, this gap can be tuned by chemical modification, which in turn affects the optical and electronic properties of the material. mdpi.com
| Molecular Orbital | Typical Localization in Carbazole-Phosphonates | Associated Property |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | Carbazole Ring System | Hole-transporting capability, Ionization Potential |
| LUMO (Lowest Unoccupied Molecular Orbital) | Delocalized across the conjugated system | Electron-accepting capability, Electron Affinity |
DFT calculations are also employed to map the electron density distribution within the molecule, revealing insights into its charge transfer characteristics. In P-[3-(9H-carbazol-9-yl)propyl]phosphonic acid, the carbazole unit acts as an electron donor, while the phosphonic acid group has electron-withdrawing characteristics. This inherent electronic asymmetry facilitates intramolecular charge transfer (ICT) upon excitation. nih.gov
The analysis of the molecular electrostatic potential (MEP) provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net This information is vital for understanding intermolecular interactions, such as the binding of the phosphonic acid anchor group to metal oxide surfaces (e.g., indium tin oxide, ITO) and the π–π stacking between carbazole units in self-assembled monolayers. researchgate.netresearchgate.net These charge transfer properties are fundamental to the function of carbazole-phosphonates as interfacial layers in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). nih.govrsc.org
Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties Understanding
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the excited-state properties and, consequently, the optical behavior of molecules. researchgate.netlodz.pl It allows for the simulation of electronic spectra, providing a theoretical basis for understanding light absorption and emission processes.
TD-DFT calculations can accurately predict the UV-Visible absorption spectra of carbazole derivatives. nih.govresearchgate.net The absorption spectra of carbazole-containing compounds are typically characterized by strong absorption bands in the UV region, which are assigned to π-π* electronic transitions within the carbazole moiety. researchgate.netchemrxiv.org Theoretical calculations can identify the specific orbitals involved in these transitions, correlating them with the observed spectral peaks. For instance, the primary absorption bands often correspond to the transition from the HOMO to the LUMO.
Similarly, TD-DFT can model the fluorescence and phosphorescence emission spectra. researchgate.net By optimizing the geometry of the molecule in its first excited state (S1), the energy of the emission can be calculated, which corresponds to the relaxation from the S1 state back to the ground state (S0). The difference between the absorption and emission maxima, known as the Stokes shift, can also be estimated, providing insight into the geometric relaxation of the molecule upon excitation.
| Property | Description | Typical Carbazole Signature |
|---|---|---|
| Absorption (UV-Vis) | Excitation from ground state to excited states (e.g., S0 → S1, S0 → S2). | Strong π-π* transition bands around 290-350 nm. researchgate.net |
| Emission (Fluorescence) | Radiative decay from the first singlet excited state to the ground state (S1 → S0). | Emission typically observed in the near-UV or blue region of the spectrum. aatbio.com |
| Stokes Shift | The energy difference between the maxima of the absorption and emission spectra. | A positive value indicating energy loss due to structural relaxation in the excited state. |
Upon photoexcitation, a molecule can undergo several competing relaxation processes. TD-DFT helps to elucidate these photophysical pathways. After initial excitation to a higher singlet state (Sx), rapid non-radiative internal conversion (IC) typically leads to the population of the lowest-energy singlet excited state (S1). mdpi.com From the S1 state, the molecule can either relax to the ground state via fluorescence or undergo intersystem crossing (ISC) to a triplet state (T1). mdpi.com
Molecular Dynamics (MD) Simulations of Interfacial Interactions and Self-Assembly
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For P-[3-(9H-carbazol-9-yl)propyl]phosphonic acid, MD simulations are invaluable for understanding how individual molecules interact with each other and with surfaces to form ordered structures, such as self-assembled monolayers (SAMs). researchgate.net
Modeling Binding Mechanisms with Metal Oxide Surfaces (e.g., TiO2, Perovskite)
Theoretical and computational studies have been instrumental in elucidating the binding mechanisms of carbazole-phosphonate molecules, such as Phosphonic acid, P-[3-(9H-carbazol-9-yl)propyl]-, with various metal oxide surfaces critical for optoelectronic devices. The phosphonic acid group serves as a robust anchor, forming stable chemical bonds with surfaces like titanium dioxide (TiO2) and perovskites.
Quantum-chemical computations, particularly those employing Density Functional Theory (DFT), have shown that phosphonic acids exhibit strong adsorption on metal oxide surfaces. For instance, periodic hybrid HF-DFT calculations on the TiO2 anatase (101) surface reveal that phosphonic acid (H3PO3) can bind with a significant adsorption energy. The most stable configuration is a molecular monodentate arrangement with a calculated adsorption energy of 47.1 kcal/mol. lu.se Several other monodentate and dissociative bidentate adsorption modes also show high adsorption energies, exceeding 40 kcal/mol, indicating a very strong and stable linkage to the surface. lu.se This strong binding is crucial for the long-term stability of devices incorporating these molecules.
The binding of the phosphonic acid anchor to the oxide surface can occur through several modes, which are determined by the number of oxygen atoms from the phosphonic acid group interacting with the surface metal atoms. These modes are typically categorized as monodentate, bidentate, and tridentate, each influencing the orientation and packing of the resulting monolayer. nrel.govresearchgate.net
| Binding Mode | Description |
| Monodentate | One oxygen atom from the phosphonic acid group binds to a single metal atom on the surface. |
| Bidentate | Two oxygen atoms from the phosphonic acid group bind to the surface, either to the same metal atom (chelating) or to two different metal atoms (bridging). |
| Tridentate | All three oxygen atoms from the phosphonic acid group interact with the surface metal atoms. |
In the context of perovskite solar cells, the interaction is not only with a uniform metal oxide surface but also with specific defect sites. A key function of the phosphonic acid group is the passivation of surface defects, particularly undercoordinated Pb²⁺ ions, which are notorious for acting as non-radiative recombination centers. a-star.edu.sgresearchgate.net The oxygen atoms in the P=O and P-O-H moieties of the phosphonic acid act as Lewis bases, donating electron density to the electron-deficient Pb²⁺ Lewis acid sites. a-star.edu.sgresearchgate.netnih.gov This strong coordination effectively neutralizes the electronic trap states, enhancing the efficiency and stability of the device.
Simulation of Molecular Orientation and Packing in Self-Assembled Monolayers
Molecular dynamics (MD) simulations provide powerful insights into the self-organization process of molecules like Phosphonic acid, P-[3-(9H-carbazol-9-yl)propyl]- into densely packed self-assembled monolayers (SAMs). rsc.org These simulations can model the evolution of surfactant-surface interactions and predict the final structural properties of the monolayer, such as molecular orientation, packing density, and ordering. rsc.org
The orientation of the molecules within the SAM is a critical parameter that influences the interfacial dipole, energy level alignment, and charge transport properties. nrel.govnih.gov This orientation is often described by the tilt angle of the molecular backbone with respect to the surface normal. Experimental and computational studies on various phosphonic acid-based SAMs on transparent conductive oxides (TCOs) like indium tin oxide (ITO) and indium zinc oxide (IZO) have revealed that both surface binding geometry and intermolecular interactions dictate the final molecular orientation. nrel.govnih.gov
For example, studies using polarization modulation-infrared reflection-absorption spectroscopy (PM-IRRAS) on different phosphonic acid modifiers have shown a considerable variability in molecular orientation depending on the functional group. While specific data for P-[3-(9H-carbazol-9-yl)propyl]phosphonic acid is not detailed, analogous systems provide representative values.
| Molecule | Substrate | Tilt Angle (from surface normal) |
| Octylphosphonic acid (OPA) | IZO | ~57° |
| F13-octylphosphonic acid (F13OPA) | IZO | 26° |
| Pentafluorophenyl phosphonic acid (F5PPA) | IZO | 23° |
| Benzyl phosphonic acid (BnPA) | IZO | 31° |
| Pentafluorobenzyl phosphonic acid (F5BnPA) | IZO | 58° |
| (Data sourced from a study on various phosphonic acid modifiers) nrel.gov |
Simulations show that the final density and ordering of the resulting monolayers are influenced by different packing motifs. rsc.org The planar structure of the carbazole head group can promote π-stacking between adjacent molecules, which aids in forming a more ordered and densely packed film. This dense packing is essential for achieving uniform surface coverage, preventing electrical shorts, and facilitating efficient charge transport across the layer. mdpi.com The length of the propyl linker in P-[3-(9H-carbazol-9-yl)propyl]phosphonic acid also plays a role, providing flexibility for the carbazole units to arrange themselves into a stable, ordered structure.
Computational Modeling of Charge Transport and Interface Dynamics
Prediction of Hole Mobility and Electron Injection Driving Forces
Computational modeling is a vital tool for predicting the charge transport characteristics of carbazole-phosphonate layers. The hole mobility within the SAM and the driving force for electron injection into an adjacent semiconductor are key performance indicators that can be estimated through theoretical calculations.
Density Functional Theory (DFT) is widely used to investigate the photoelectric properties of phosphonic acid carbazole (PACz) derivatives. rsc.org These calculations can predict charge transfer properties and mobilities. For a series of modified PACz materials, theoretical calculations have revealed that hole mobilities can reach values as high as 4.21 cm² V⁻¹ s⁻¹. rsc.org High hole mobility is desirable as it ensures efficient extraction of holes from the light-absorbing layer (e.g., perovskite) to the electrode, minimizing charge recombination losses. acs.org
The driving force for charge transfer at the interface is determined by the relative alignment of the energy levels of the carbazole-phosphonate molecule and the adjacent semiconductor. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels are critical parameters. For efficient hole extraction from a perovskite layer, the HOMO level of the carbazole-phosphonate should be slightly higher than or well-aligned with the valence band maximum of the perovskite. rsc.org Conversely, for use as a sensitizer in a dye-sensitized solar cell (DSSC), the LUMO level of the molecule must be higher than the conduction band edge of the semiconductor (e.g., TiO2) to ensure an adequate driving force for electron injection. researchgate.net
The electron injection driving force (ΔG_inject) can be calculated from the LUMO energy of the molecule and the conduction band energy of the semiconductor. A more negative ΔG_inject value indicates a stronger driving force for electron injection. Computational studies on carbazole compounds with phosphonic anchors for DSSCs have quantified these parameters. researchgate.net
| Compound Family | HOMO (eV) | LUMO (eV) | ΔG_inject (eV) |
| Indolo[3,2-b]carbazole-bis(phosphonic acid) | -4.98 | -2.06 | N/A |
| Indolo[2,3-a]carbazole-bis(phosphonic acid) | -5.30 | -2.01 | N/A |
| Fluoro-indolo[2,3-a]carbazole-bis(phosphonic acid) | -5.33 | -2.21 | N/A |
| Aniline-Carbazole-Phosphonate | N/A | N/A | -0.84872 |
| (Data sourced from studies on analogous carbazole-phosphonic acid systems for different applications) researchgate.netnankai.edu.cn | |||
| Calculated for injection into TiO2 |
The planar structure of the carbazole moiety enhances electronic conjugation and electron transfer capacity, which can lead to higher photocurrents. mdpi.com The specific arrangement and electronic coupling between molecules in the SAM, influenced by the propyl linker and phosphonic acid anchor, ultimately dictate the macroscopic charge transport behavior.
Mechanism of Defect Passivation at Semiconductor Interfaces
One of the most significant advantages of using molecules like Phosphonic acid, P-[3-(9H-carbazol-9-yl)propyl]- at semiconductor interfaces, particularly with halide perovskites, is their ability to passivate performance-limiting defects. mdpi.com Computational modeling has been crucial in understanding the chemical interactions that underpin this passivation mechanism.
The primary defects on the surface of perovskite films are undercoordinated metal ions (e.g., Pb²⁺) and halide vacancies. researchgate.net These sites act as deep-level traps for charge carriers, promoting non-radiative recombination and degrading device efficiency and stability. The phosphonic acid group of the carbazole molecule acts as an effective passivating agent through a Lewis acid-base interaction. a-star.edu.sgnih.gov
The key steps in the passivation mechanism are:
Identification of Defect Sites: Undercoordinated Pb²⁺ ions on the perovskite surface are electron-deficient and act as Lewis acids.
Lewis Base Interaction: The oxygen atoms of the phosphonic acid group (P=O and P-OH) are electron-rich, functioning as Lewis bases.
Coordinate Bond Formation: The phosphonic acid group donates a lone pair of electrons to the empty orbitals of the Pb²⁺ ion, forming a coordinate bond. a-star.edu.sgresearchgate.net
Applications and Functional Roles in Advanced Materials Science
Interface Engineering and Hole-Transporting Function in Perovskite Solar Cells (PSCs)
In inverted p-i-n PSCs, the hole-transporting layer (HTL) plays a crucial role in extracting and transporting holes from the perovskite absorber layer to the anode, typically indium tin oxide (ITO). Carbazole-based phosphonic acids have proven to be highly effective as self-assembled monolayer (SAM) HTLs. digitellinc.comossila.com
Phosphonic acid, P-[3-(9H-carbazol-9-yl)propyl]- and its analogues, such as [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz), can form dense, ordered monolayers on oxide surfaces like ITO. nih.govrug.nl This self-assembly is driven by the strong interaction between the phosphonic acid group and the metal oxide surface. rug.nl These SAMs serve as an alternative to traditional polymer-based HTLs like PEDOT:PSS, which can be detrimental to the long-term stability of perovskite devices. rug.nlrsc.org
The carbazole (B46965) moiety provides the necessary electronic properties for efficient hole extraction and transport. digitellinc.com By forming a compact monolayer, these molecules create a defect-free and energetically favorable interface between the perovskite layer and the ITO anode, which is essential for high-performance devices. ossila.com Research has demonstrated that PSCs utilizing carbazole-based SAMs can achieve remarkable power conversion efficiencies (PCEs). For instance, devices using Br-2PACz, a brominated derivative, reached efficiencies as high as 19.51%, surpassing those with 2PACz (18.44%) and the conventional PEDOT:PSS (16.33%). rug.nlrsc.org
| HTL Material | Power Conversion Efficiency (PCE) | Reference |
|---|---|---|
| Br-2PACz | 19.51% | rsc.org |
| 2PACz | 18.44% | rsc.org |
| PEDOT:PSS | 16.33% | rsc.org |
A key function of these SAMs is the modification of the work function of the ITO electrode. ossila.com The formation of the SAM on the ITO surface induces a significant dipole moment at the interface. ossila.comnih.gov This molecular dipole alters the surface potential, increasing the work function of the ITO. nih.gov
The phosphonic acid group chemisorbs onto the ITO, and the orientation of the carbazole-propyl group creates an electrostatic field that shifts the vacuum level. rsc.org This tailored increase in the ITO work function leads to a more favorable energy level alignment with the highest occupied molecular orbital (HOMO) of the perovskite absorber. This improved alignment minimizes the energy barrier for hole extraction, leading to a more efficient transfer of charge carriers from the perovskite to the anode and contributing to a higher open-circuit voltage (VOC) in the final device. nih.govrsc.org
Furthermore, these SAMs provide a robust and stable interface, protecting the perovskite layer from environmental factors like moisture and oxygen that can cause degradation. ossila.com Devices incorporating these monolayers have shown enhanced shelf life and operational stability compared to those using traditional materials like PEDOT:PSS. rsc.org The strong anchoring of the phosphonic acid group ensures the long-term integrity of the interface, which is a critical factor for the commercial viability of perovskite solar technology. digitellinc.comnih.gov The development of novel derivatives has also led to PSCs with remarkable UV stability. researchgate.net
Sensitizer Anchoring and Electron Injection in Dye-Sensitized Solar Cells (DSSCs)
In DSSCs, a sensitizing dye absorbs light and injects an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The anchoring group of the dye molecule is critical for its attachment to the semiconductor surface and for facilitating this electron injection process. acs.org
The phosphonic acid group is an effective anchor for attaching dye molecules to metal oxide surfaces like TiO₂. acs.org It forms a strong, stable covalent bond with the semiconductor surface, which is more robust than the binding of the more commonly used carboxylic acid anchors, especially in aqueous environments. hep.com.cnresearchgate.net
This strong adsorption is crucial for creating a stable dye-sensitized photoanode. hep.com.cn The binding can occur in several modes, including monodentate, bidentate, and bridging configurations. Theoretical and experimental studies have shown that dissociative bidentate adsorption modes generally lead to stronger electronic coupling between the dye and the semiconductor, which is favorable for electron transfer. acs.org The stability conferred by the phosphonic acid anchor is a key advantage in developing long-lasting DSSCs. hep.com.cn
The efficiency of a DSSC is highly dependent on the rate of electron injection from the excited dye into the semiconductor's conduction band and the suppression of competing charge recombination processes. nih.govresearchgate.net The phosphonic acid anchoring group plays a direct role in these dynamics.
While providing strong binding, the phosphonic acid group can sometimes lead to lower power conversion efficiencies compared to carboxylic acid anchors, potentially due to less efficient electron injection. hep.com.cn However, in solid-state DSSCs, dyes with phosphonic acid anchors have demonstrated efficiencies comparable to their carboxylic acid counterparts. researchgate.net The strong binding can induce a significant increase in the built-in voltage at the TiO₂-hole transporter interface, resulting in a higher open-circuit voltage. researchgate.net
| Anchoring Group | Binding Strength on TiO₂ | Relative Electron Injection Efficiency | Reference |
|---|---|---|---|
| Phosphonic Acid | Very Strong | Can be lower than carboxylic acids | hep.com.cn |
| Carboxylic Acid | Moderate to Strong | Generally high | acs.orghep.com.cn |
| Cyanoacrylic Acid | Weaker | High | hep.com.cn |
Host and Charge Transport Layers in Organic Light-Emitting Diodes (OLEDs)
While carbazole derivatives are extensively utilized as host and hole-transporting materials in OLEDs due to their high triplet energy and good charge-carrier mobility, and phosphonic acids are employed to form self-assembled monolayers that facilitate charge injection, specific research detailing the application of Phosphonic acid, P-[3-(9H-carbazol-9-yl)propyl]- in these devices is not prominently available in the reviewed literature. The principles of its potential functions can be inferred from related compounds.
Facilitation of Hole Transport and Injection within Device Architectures
The carbazole moiety is well-known for its electron-rich nature and ability to transport holes effectively. In a hypothetical OLED architecture, the P-[3-(9H-carbazol-9-yl)propyl]phosphonic acid could be incorporated as a hole-transporting layer (HTL). The phosphonic acid group can form a strong bond with transparent conductive oxides like indium tin oxide (ITO), creating a self-assembled monolayer (SAM). This SAM can modify the work function of the anode, reducing the energy barrier for hole injection from the anode into the organic layer, thus improving device efficiency and stability. The propyl chain provides flexibility, potentially influencing the packing and orientation of the carbazole units.
Design Strategies for Triplet Management and Exciton Confinement
Carbazole units possess a high triplet energy (the energy of the lowest triplet excited state), which is a critical property for host materials in phosphorescent OLEDs (PhOLEDs). To ensure efficient light emission from a phosphorescent dopant, the host material must have a higher triplet energy than the dopant to prevent energy back-transfer and to effectively confine the triplet excitons on the guest emitter molecules. The carbazole core in P-[3-(9H-carbazol-9-yl)propyl]phosphonic acid provides this essential high triplet energy, making it a theoretically suitable candidate for a host material. This design strategy is crucial for achieving high quantum efficiencies in blue, green, and red PhOLEDs.
Linker Molecules in Metal-Organic Frameworks (MOFs) and Coordination Polymers
The bifunctional nature of carbazole-based phosphonic acids makes them excellent candidates for building blocks in the synthesis of Metal-Organic Frameworks (MOFs). While research on the specific propyl-linked compound is limited, extensive studies on related carbazole diphosphonates provide significant insight into their role as linker molecules.
Design Principles for Porous Material Scaffolds with Carbazole Diphosphonate Linkers
The design of porous MOFs relies heavily on the geometry and rigidity of the organic linker. A related compound, 3,6-diphosphono-9H-carbazole, has been successfully used as a large, rigid, V-shaped linker molecule to synthesize porous metal phosphonates. bohrium.comresearchgate.netresearchgate.net This V-shape, in contrast to linear linkers, can lead to the formation of pores and channels within the framework. researchgate.netresearchgate.net The rigidity of the carbazole unit helps in maintaining the structural integrity of the pores after the removal of guest solvent molecules. researchgate.netresearchgate.net The strategy of using such sterically demanding diphosphonic acids has been shown to be effective in creating new porous materials. researchgate.netresearchgate.net
Coordination Chemistry with Metal Ions and Framework Formation
The phosphonate (B1237965) groups of carbazole-based linkers readily coordinate with various metal ions to form the nodes of the MOF structure. For instance, 3,6-diphosphono-9H-carbazole has been reacted with copper (Cu²⁺) and zinc (Zn²⁺) ions under solvothermal conditions to yield new porous MOFs, designated CAU-37 and CAU-57, respectively. bohrium.comresearchgate.netresearchgate.net
In CAU-37, Cu²⁺ ions are interconnected by the diphosphonate linkers, forming a two-dimensional layered coordination polymer. bohrium.comresearchgate.net In CAU-57, the coordination with zinc ions results in a structure with a layered inorganic building unit (IBU), where the shape and rigidity of the carbazole linker are crucial for the formation of pores. researchgate.net The specific coordination environment involves the oxygen atoms of the phosphonate groups bridging between metal centers. bohrium.comresearchgate.net
| Framework | Metal Ion | Linker | Resulting Structure |
| CAU-37 | Cu²⁺ | 3,6-diphosphono-9H-carbazole | 2D layered coordination polymer with intralayer porosity. bohrium.comresearchgate.net |
| CAU-57 | Zn²⁺ | 3,6-diphosphono-9H-carbazole | Porous framework with a layered inorganic building unit. bohrium.comresearchgate.net |
Investigation of Structural Flexibility and Responsiveness to External Stimuli
MOFs constructed with carbazole diphosphonate linkers can exhibit significant structural flexibility. This dynamic behavior is often a response to external stimuli such as the removal or adsorption of guest molecules, like water. researchgate.netrsc.org
In the case of CAU-37, the framework shows a remarkable "accordion-like" structural change upon dehydration. researchgate.net The loss of water molecules from the coordination sphere of the copper ions leads to a change in their coordination environment and a significant reduction in the unit cell volume (up to 11.9%). bohrium.comresearchgate.netresearchgate.net This process is reversible, and the framework can re-adsorb water under ambient conditions, demonstrating a rare case of intralayer porosity and flexibility. researchgate.net This responsiveness is a key property for potential applications in sensing and guest-dependent material responses. rsc.orgmdpi.com The flexibility in such MOFs is generally attributed to the dynamic nature of the metal-linker coordination or the conformational freedom of the linker itself. rsc.org
Emerging Functional Applications
The unique molecular architecture of Phosphonic acid, P-[3-(9H-carbazol-9-yl)propyl]-, which combines the photoactive and electroactive carbazole moiety with a versatile phosphonic acid anchoring group, has positioned it as a compound of interest for various emerging functional applications in advanced materials science. Its utility is primarily harnessed in the development of sophisticated chemical and biological sensors and as a component in photoinitiator systems for polymerization processes.
Sensing Mechanisms in Chemical and Biological Detection Systems
The carbazole group within Phosphonic acid, P-[3-(9H-carbazol-9-yl)propyl]- is the primary enabler of its sensing capabilities. Carbazole and its derivatives are well-documented fluorescent molecules, and their emission properties can be modulated by interactions with various analytes. nih.govrsc.org This forms the basis for the design of "turn-off" or "turn-on" fluorescent sensors.
One of the prominent sensing mechanisms involving carbazole derivatives is fluorescence quenching . This occurs when the presence of a target analyte decreases the fluorescence intensity of the carbazole moiety. For instance, carbazole-based sensors have demonstrated high sensitivity towards nitroaromatic compounds, which are common components in explosives. nih.govrsc.org The sensing mechanism in this context is often attributed to the formation of a ground-state complex between the electron-rich carbazole (the fluorophore) and the electron-deficient nitroaromatic compound (the quencher). nih.govrsc.org This interaction can be facilitated by electrostatic forces between the N-H group of the carbazole and the nitro group of the analyte. nih.gov
Another key mechanism is photoinduced electron transfer (PET) . In the ground state, the sensor may be non-fluorescent or weakly fluorescent. Upon binding with a specific analyte, the PET process can be inhibited, leading to a significant enhancement of fluorescence ("turn-on" sensing). Conversely, interaction with an analyte could also induce PET, resulting in fluorescence quenching.
The phosphonic acid group in P-[3-(9H-carbazol-9-yl)propyl]phosphonic acid plays a crucial role in the practical application of these sensing mechanisms. It can act as an anchoring group to immobilize the sensor molecule onto the surface of a solid substrate, such as a metal oxide film, which is a critical step in the fabrication of reusable sensor devices. Furthermore, the phosphonic acid moiety can participate in specific binding interactions, for example, with metal ions, potentially enhancing the selectivity of the sensor.
Carbazole-based fluorescent sensors have been developed for the detection of a range of analytes, including metal ions (e.g., Zn(II), Hg2+) and biologically important anions like pyrophosphate (PPi). rsc.orgnih.gov For instance, a detection system for Hg2+ has been demonstrated using a carbazole-based polymer where the initial fluorescence is quenched by iodide ions, and the subsequent addition of Hg2+ restores the fluorescence due to the strong affinity between mercury and iodide. nih.gov While direct studies on P-[3-(9H-carbazol-9-yl)propyl]phosphonic acid for these specific applications are not widely reported, the established principles of carbazole-based sensing suggest its potential in these areas.
A derivative, (2-(3,6-diphenyl-9H-carbazol-9-yl)ethyl)phosphonic acid, has been noted for its potential application as a sensing material in chemical sensors, where its interaction with analytes can induce changes in its optical or electrical properties, enabling sensitive and selective detection. taskcm.com
Table 1: Potential Sensing Applications of Carbazole-Phosphonic Acid Compounds
| Analyte Class | Sensing Mechanism | Role of Carbazole Moiety | Role of Phosphonic Acid Moiety |
|---|---|---|---|
| Nitroaromatics | Fluorescence Quenching | Electron-rich fluorophore | Anchoring to substrate |
| Metal Ions (e.g., Zn(II), Hg2+) | Fluorescence Quenching/Enhancement | Ligand/Fluorophore | Anchoring/Solubility |
| Anions (e.g., PPi, I-) | Fluorescence Modulation | Signal transducer | Substrate binding |
| Biological Molecules (e.g., glucose) | Aggregation-Induced Emission | Fluorophore | Enhancing water solubility and receptor binding |
Photoinitiator Systems for Polymerization Processes
The carbazole moiety in Phosphonic acid, P-[3-(9H-carbazol-9-yl)propyl]- also endows it with photoinitiating capabilities, making it a candidate for use in photopolymerization processes. rsc.org Carbazole derivatives have been recognized as highly efficient photoinitiators for both free-radical and cationic polymerization, particularly under visible light irradiation from sources like LEDs. semanticscholar.orgnih.gov
In these systems, the carbazole compound acts as a photosensitizer. Upon absorption of light, the carbazole unit is excited to a higher energy state (singlet or triplet). This excited state can then initiate the polymerization process through several pathways.
In free-radical polymerization , the excited carbazole can interact with a co-initiator, such as an amine, through a process of electron transfer, leading to the generation of free radicals that initiate the polymerization of monomers like acrylates. mdpi.com Some carbazole derivatives can even function as "one-component" Type II photoinitiators, where one part of the molecule acts as the chromophore and another (often an amine integrated into the structure) acts as the hydrogen donor. semanticscholar.org
For cationic polymerization , which is used for monomers like epoxides, the excited carbazole derivative typically interacts with an iodonium (B1229267) salt. rsc.org The excited carbazole transfers an electron to the iodonium salt, which then decomposes to generate a strong acid (a cation) that initiates the polymerization. nih.gov
The general mechanism for photoinitiation by carbazole derivatives can be summarized as follows:
Light Absorption: The carbazole moiety absorbs photons, transitioning to an excited state (Carbazole*).
Interaction with Co-initiator: The excited carbazole interacts with a co-initiator (e.g., an amine for free-radical polymerization or an iodonium salt for cationic polymerization).
Generation of Reactive Species: This interaction leads to the formation of reactive species (free radicals or cations).
Polymerization Initiation: The generated reactive species attack the monomer units, initiating the polymer chain growth.
While specific studies detailing the use of Phosphonic acid, P-[3-(9H-carbazol-9-yl)propyl]- as a photoinitiator are limited, the extensive research on other carbazole-based photoinitiators provides a strong basis for its potential in this field. acs.org The phosphonic acid group could offer advantages such as improved solubility in certain monomer systems or enhanced adhesion of the resulting polymer to inorganic substrates.
Table 2: Research Findings on Carbazole-Based Photoinitiator Systems
| Carbazole Derivative System | Polymerization Type | Light Source | Key Findings | Reference |
|---|---|---|---|---|
| Novel Carbazole Derivatives (Ca1-Ca6) with Iodonium Salt/Amine | Free-Radical & Cationic | LEDs @ 385 nm & 405 nm | High polymerization efficiency and final monomer conversion. | rsc.org |
| Thioxanthone-Carbazole | Free-Radical | Visible Light | Acts as a one-component Type II photoinitiator. | mdpi.com |
| Benzophenone-Carbazole Derivatives | Free-Radical & Cationic | LED @ 365 nm | Can initiate polymerization alone or with co-initiators; effective in 3D printing. | semanticscholar.org |
| Carbazole Derivatives (C1-C4) with Iodonium Salt/Amine | Free-Radical & Cationic | LED @ 405 nm | High final conversions for both acrylate (B77674) and epoxide monomers. | nih.gov |
Structure Property Function Relationships in Carbazole Phosphonate Systems
Influence of Carbazole (B46965) Substitution Patterns on Electronic and Optical Behavior
The carbazole core is a key determinant of the electronic and optical properties of these molecules. elsevierpure.com Its electron-donating nature and rigid structure provide excellent hole-transporting capabilities and thermal stability. elsevierpure.comnih.gov Functionalization at various positions on the carbazole ring allows for the precise tuning of these properties. elsevierpure.comnih.gov
Attaching electron-donating or electron-withdrawing groups to the carbazole ring systematically modifies the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For instance, introducing electron-donating groups like methoxy (B1213986) (-OCH₃) raises the HOMO level, while electron-withdrawing halogen substituents (e.g., -Br, -Cl, -F) tend to lower it. mdpi.comktu.edu This tuning of frontier orbital energies is crucial for optimizing the energy level alignment at interfaces between electrodes and active organic layers in devices like organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), thereby facilitating efficient charge injection or extraction. acs.orgrsc.org
The substitution pattern also significantly impacts the optical behavior. Modifications to the carbazole core can alter the absorption and emission spectra. researchgate.net For example, extending the π-conjugation by adding other aromatic fragments can lead to red-shifted absorption and emission, while the introduction of specific substituents can enhance photoluminescence quantum yields. researchgate.netchemrxiv.org Research has shown that even the position of the substituent has a notable influence; for instance, a 2,7-dimethoxy substituted carbazole phosphonate (B1237965) derivative exhibited a work function (WF) of 4.78 eV, significantly different from an analogue with a longer alkyl chain (5.52 eV), indicating a complex interplay between substitution and other structural elements. ktu.edu
| Compound | Substituent(s) on Carbazole | Ionization Potential (Ip) [eV] | Work Function (WF) on ITO [eV] | Reference |
|---|---|---|---|---|
| 2PACz | None | 5.60 | N/A | ktu.edu |
| MeO-2PACz | 3,6-dimethoxy | 5.30 | 4.58 | ktu.eduresearchgate.net |
| Br-2PACz | 3,6-dibromo | 6.01 | 5.82 | ktu.edursc.org |
| Cl-substituted derivative | Chlorine | 6.05 | 5.77 | ktu.edu |
| F-substituted derivative | Fluorine | 5.92 | 5.68 | ktu.edu |
Impact of Alkyl Linker Chain Length and Conformational Flexibility
The alkyl chain that links the carbazole unit to the phosphonic acid group is not merely a passive spacer; its length and conformational flexibility play a significant role in the formation and properties of self-assembled monolayers (SAMs). In P-[3-(9H-carbazol-9-yl)propyl]phosphonic acid, the propyl (three-carbon) chain provides a critical distance between the electronically active carbazole headgroup and the substrate surface.
Studies on various phosphonic acid SAMs have demonstrated that the length of the alkyl chain directly influences the packing density, ordering, and insulating properties of the monolayer. mpg.de A longer alkyl chain generally leads to more ordered, densely packed monolayers with lower gate leakage currents when used as a dielectric in organic field-effect transistors (OFETs). mpg.de Conversely, shorter chains may result in less ordered films. The length of the linker also determines the degree of electronic coupling between the carbazole moiety and the substrate. A chain that is too short may lead to undesirable quenching or altered electronic behavior, while a longer chain can effectively decouple the two components. ktu.edu Research comparing ethyl (two-carbon) and butyl (four-carbon) linkers in halogenated carbazole-phosphonates suggests that a four-carbon chain is sufficient to distance the carbazole chromophore from the substrate interface, thereby altering its influence on the substrate's work function. ktu.edu The propyl linker represents a balance, providing sufficient separation while maintaining a compact molecular structure for efficient monolayer formation.
Role of Phosphonic Acid Protonation State and Interaction Strength with Substrates
The phosphonic acid (-PO₃H₂) group is a robust anchor for binding to a wide variety of metal oxide surfaces, most notably indium tin oxide (ITO), which is a common transparent electrode in optoelectronics. acs.orgnih.gov The strength and nature of this interaction are governed by the protonation state of the acid and are fundamental to the formation of stable, high-quality SAMs.
Phosphonic acids can bind to metal oxide surfaces through one, two, or three of their oxygen atoms (monodentate, bidentate, or tridentate binding). nih.govresearchgate.net Extensive studies using techniques like X-ray photoelectron spectroscopy (XPS) have shown that a predominantly bidentate binding fashion is common on ITO surfaces. acs.orgnih.gov This involves the deprotonation of two of the hydroxyl groups of the phosphonic acid, which then form strong covalent or dative bonds with metal atoms (e.g., In³⁺ or Sn⁴⁺) on the oxide surface. The protonation state is thus critical; the acidic protons are lost upon chemisorption, creating a strong, stable linkage. nih.gov
This strong interaction ensures the formation of robust and durable monolayers that can effectively modify the surface properties of the substrate. acs.org The primary function of these SAMs is often to tune the work function of the electrode to create a more favorable energy alignment for charge transport, which can reduce the energy barrier for hole injection or extraction. acs.orgnih.gov By modifying ITO with various phosphonic acids, its work function can be tuned by over 1 eV. acs.orgnih.gov The stability of this bond is a key advantage of phosphonic acids over other anchoring groups like carboxylic acids or silanes. nih.govnih.gov
Molecular Design Strategies for Tailored Optoelectronic and Interfacial Functionality
The modular structure of carbazole-phosphonates, consisting of the carbazole core, alkyl linker, and phosphonic acid anchor, provides a versatile platform for designing molecules with specific functions for optoelectronic devices. researchgate.netresearchgate.net By strategically modifying each component, researchers can tailor the material's properties to meet the demands of a particular application.
Key molecular design strategies include:
Tuning Interfacial Energetics : As discussed, substituting the carbazole core with electron-donating or -withdrawing groups is a primary strategy to adjust the HOMO/LUMO levels. ktu.edu This allows for the precise engineering of the work function of electrodes like ITO, matching them to the energy levels of adjacent layers to improve device efficiency and performance. acs.orgresearchgate.net
Enhancing Charge Transport : The intrinsic hole-transporting ability of the carbazole unit is a central feature. elsevierpure.comnih.gov Molecular designs often focus on linking multiple carbazole units or creating donor-acceptor structures to facilitate intramolecular charge transfer and improve charge mobility within the layer. nih.gov
Improving Device Stability and Efficiency : The strong binding of the phosphonic acid group creates a stable and well-defined interface, which can passivate surface defects on the metal oxide and prevent degradation. rsc.orgresearchgate.net In perovskite solar cells, carbazole-based SAMs have been shown to improve the crystallinity of the overlying perovskite layer, reduce defect density, and enhance both device efficiency and operational stability compared to standard polymer HTLs. rsc.org
Through these integrated design approaches, carbazole-phosphonate systems can be optimized as highly effective HTLs in OLEDs, PSCs, and other electronic devices, demonstrating the power of structure-property relationships in advanced materials science. elsevierpure.comresearchgate.net
Advanced Characterization Methodologies for Functional Analysis Excluding Basic Identification
Spectroscopic Probes for Electronic States and Interfacial Dynamics
There is no specific spectroscopic data available in the searched literature for P-[3-(9H-carbazol-9-yl)propyl]phosphonic acid. For related carbazole-based phosphonic acids, techniques like X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are commonly used to investigate the electronic properties of self-assembled monolayers (SAMs) on conductive substrates like indium tin oxide (ITO). rsc.orgnih.gov These methods typically allow researchers to determine the work function of the modified surface and the energy level alignment at the interface, which are critical for charge injection and extraction in electronic devices. nih.gov However, no such specific measurements have been published for the propyl-linked carbazole (B46965) phosphonic acid.
Electrochemical Methods for Redox Potential Determination and Charge Transfer Kinetics
No specific electrochemical data, such as redox potentials or charge transfer kinetics, were found for P-[3-(9H-carbazol-9-yl)propyl]phosphonic acid. The electrochemical behavior of carbazole derivatives is generally well-documented, with techniques like cyclic voltammetry (CV) being employed to determine oxidation potentials and assess the electrochemical stability of the materials. researchgate.netresearchgate.net These measurements are crucial for understanding how the material will perform as a hole-transporting layer in devices by defining its highest occupied molecular orbital (HOMO) energy level. For this specific compound, however, such studies have not been reported.
Morphological and Structural Analysis of Self-Assembled Layers and Thin Films
Detailed morphological and structural analysis of self-assembled layers composed solely of P-[3-(9H-carbazol-9-yl)propyl]phosphonic acid is not available in the existing literature. The formation and quality of phosphonic acid-based SAMs on substrates like silicon oxide or ITO are typically analyzed using techniques such as Atomic Force Microscopy (AFM) to assess surface topography and roughness, and contact angle measurements to determine surface energy and monolayer coverage. rsc.orgnih.govnih.gov While these methods are standard for the broader class of organophosphonic acids, nih.gov specific imaging, roughness data, or discussions on the packing density for the propyl-carbazole variant are not documented.
Future Outlook and Research Directions for P 3 9h Carbazol 9 Yl Propyl Phosphonic Acid Based Systems
Development of Novel and Sustainable Synthetic Routes
Current synthetic strategies for carbazole (B46965) phosphonic acids often rely on established but potentially harsh chemical reactions, such as the Arbuzov reaction or nickel-catalyzed phosphonations, followed by acidic hydrolysis to yield the final product. ktu.eduacs.org While effective, these methods can require high temperatures, hazardous reagents, and multi-step processes.
Future research will increasingly focus on developing more sustainable and "green" synthetic methodologies. rsc.org Key goals in this area include:
Catalyst Innovation: Exploring earth-abundant metal catalysts or even catalyst-free reactions to replace traditional palladium or nickel catalysts. rsc.org
Solvent Reduction: Implementing solvent-free, ultrasound-assisted, or microwave-promoted reactions to reduce energy consumption and solvent waste. rsc.org
Milder Hydrolysis Conditions: Advancing hydrolysis techniques to avoid the use of strong acids, which can degrade sensitive functional groups on the carbazole core. chim.it Methods such as catalytic hydrogenolysis of dibenzyl phosphonate (B1237965) precursors or the use of silylating agents like trimethylsilyl (B98337) bromide offer milder alternatives. researchgate.netnih.govbeilstein-journals.org
Atom Economy: Designing synthetic pathways that maximize the incorporation of starting materials into the final product, minimizing waste.
These advancements will not only reduce the environmental impact of producing these critical materials but also potentially lower manufacturing costs, facilitating their broader commercial adoption.
Integration into Next-Generation Optoelectronic Device Architectures
The proven success of carbazole phosphonic acid SAMs in single-junction solar cells and LEDs is a launchpad for their integration into more complex and demanding device architectures. The ability of these molecules to form an ultra-thin, uniform layer makes them ideal for intricate multi-layer systems. ktu.edu
Future integration efforts will likely target:
Tandem Solar Cells: These devices, which stack multiple solar cells to capture a broader range of the solar spectrum, require highly efficient and transparent interconnecting layers. Carbazole-based SAMs are prime candidates for the hole-selective contact in all-perovskite and perovskite-on-silicon tandem cells, contributing to certified efficiencies approaching 25%. nih.govrepec.orgmiragenews.com
Flexible and Wearable Electronics: The inherent thinness and molecular nature of SAMs provide excellent mechanical resilience. Research into flexible all-perovskite tandem solar cells has shown that devices using these molecularly-bridged interfaces can withstand thousands of bending cycles without performance degradation. repec.org
Large-Area and Scalable Devices: A significant challenge is moving from lab-scale devices to large-area modules. Research is addressing issues like the aggregation of SAM molecules in solution to ensure uniform, defect-free monolayer formation over large substrates, which is critical for industrial applications. researchgate.netbohrium.com
Advanced LED Technologies: In PeLEDs, these molecules not only facilitate charge transport but can also be used as additives to control the phase distribution of the perovskite film, leading to enhanced efficiency and color purity in blue-emitting devices. acs.org
The versatility of P-[3-(9H-carbazol-9-yl)propyl]-phosphonic acid and its analogues makes them enabling components for the next leap in optoelectronic device performance and form factor.
Exploration of New Application Domains Beyond Current Scope
While optoelectronics remains the primary application, the unique chemical properties of P-[3-(9H-carbazol-9-yl)propyl]-phosphonic acid open doors to other advanced technological fields. The electron-rich carbazole moiety and the strongly binding phosphonic acid group provide a versatile platform for new functionalities.
Promising new domains for exploration include:
Chemical and Biological Sensing: Carbazole derivatives are known for their fluorescent properties, which can be modulated by the presence of specific analytes. This has led to the development of fluorescent sensors for detecting metal ions (e.g., Cu²⁺) and various anions. nih.govmdpi.comspringerprofessional.de The ability to anchor these molecules to a surface via the phosphonic acid group makes them ideal for creating solid-state sensor devices, including gas sensors. ktu.edu
Metal-Organic Frameworks (MOFs): The use of carbazole diphosphonates to synthesize porous, crystalline MOFs has been demonstrated. acs.orgnih.gov These materials have vast potential in gas storage, separation, and catalysis.
Surface Modification and Corrosion Inhibition: The strong binding of phosphonic acids to metal oxides can be harnessed to create protective, hydrophobic, or functional coatings on various materials, including metals like aluminum, to prevent corrosion or tailor surface properties. nih.govmdpi.com
Organic Field-Effect Transistors (OFETs): Phosphonic acid SAMs have been successfully used as ultra-thin gate dielectrics and interface modification layers in OFETs, enabling low-voltage operation, which is crucial for low-power flexible electronics. researchgate.netrsc.org
The table below summarizes potential future application areas for this class of compounds.
| Application Domain | Function of Carbazole-Phosphonic Acid | Potential Impact |
|---|---|---|
| Chemical Sensing | Fluorescent probe for ions and gases | Development of highly sensitive and selective environmental or medical sensors. ktu.edunih.gov |
| Metal-Organic Frameworks (MOFs) | Organic linker molecule | Creation of novel porous materials for gas storage, separation, and catalysis. nih.gov |
| Corrosion Inhibition | Formation of a dense, protective self-assembled monolayer on metal surfaces | Enhanced durability and lifespan of metallic components. mdpi.com |
| Organic Transistors (OFETs) | Ultra-thin gate dielectric or interface modifier | Enabling low-power, flexible electronic circuits and displays. researchgate.net |
Synergistic Computational and Experimental Approaches for Rational Design
To accelerate the discovery and optimization of new materials based on the P-[3-(9H-carbazol-9-yl)propyl]-phosphonic acid scaffold, a close integration of computational modeling and experimental synthesis is essential. This synergistic approach allows for a "rational design" process, reducing the trial-and-error inherent in traditional materials development.
Future research will leverage this synergy to:
Predict Molecular Properties: Computational methods like Density Functional Theory (DFT) can predict key electronic properties, such as energy levels (HOMO/LUMO), which are critical for designing efficient charge transport layers. rsc.org This allows researchers to screen potential molecular modifications virtually before committing to complex synthesis.
Simulate Self-Assembly: Molecular dynamics simulations can model the behavior of these molecules on surfaces, providing insights into molecular packing, tilt angle, and the formation of defects. researchgate.net This understanding is crucial for optimizing deposition conditions to achieve high-quality, dense monolayers. acs.org
Guide Molecular Engineering: By understanding structure-property relationships through modeling, scientists can rationally design new molecules. For example, simulations can guide the design of "rod-shaped" derivatives for denser packing or oligomeric structures to reduce aggregation and improve conductivity. ktu.eduresearchgate.net
Interpret Experimental Results: Computational studies can help interpret complex experimental data from surface analysis techniques, providing a more complete picture of the interface between the SAM and the substrate. mdpi.com
This feedback loop between prediction and validation will be instrumental in overcoming existing challenges, such as interfacial defects and material stability, and in unlocking the full potential of P-[3-(9H-carbazol-9-yl)propyl]-phosphonic acid-based systems in a wide array of technologies.
Q & A
Q. What synthetic methodologies are commonly employed for preparing Phosphonic acid, P-[3-(9H-carbazol-9-yl)propyl]-?
The synthesis typically involves coupling a carbazole derivative with a propylphosphonic acid precursor. Williamson ether synthesis is frequently used to link the carbazole moiety to a propyl chain, followed by phosphonic acid functionalization. For example, N-alkylation of 9H-carbazole with 3-bromopropylamine forms an intermediate, which is subsequently reacted with phosphonic acid derivatives under controlled conditions. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms the carbazole and propyl chain connectivity, while ³¹P NMR identifies the phosphonic acid group.
- FTIR : Validates P=O and P-OH bonds (~1100 cm⁻¹ and ~2400 cm⁻¹, respectively).
- X-ray Diffraction (XRD) : Resolves crystallinity and molecular packing, often refined using SHELX software for small-molecule structures .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₅H₁₆NO₃P, MW 289.27 g/mol) .
Q. What are the primary applications of this compound in materials science?
It is widely used as a self-assembled monolayer (SAM) in perovskite solar cells (PSCs) to enhance hole transport. Its phosphonic acid group anchors to metal oxide substrates (e.g., ITO), while the carbazole moiety facilitates hole extraction, improving power conversion efficiency (PCE) .
Advanced Research Questions
Q. How does the integration of this compound as a hole transport layer (HTL) improve perovskite solar cell efficiency?
When deposited as a SAM on ITO, it reduces interfacial recombination and enhances energy-level alignment. Studies report PCEs >22% in inverted PSCs due to improved hole mobility (e.g., 22.2% with 2PACz and 24.68% with co-adsorbed SAMs ). Ultraviolet photoelectron spectroscopy (UPS) and Kelvin probe measurements validate work function tuning (~4.8 eV), optimizing charge transfer .
Q. What factors contribute to discrepancies in reported photovoltaic performance across studies?
Variability arises from:
- SAM Deposition : Spin-coating parameters (speed, solvent) and annealing conditions affect monolayer uniformity.
- Perovskite Processing : Residual solvent interactions with the SAM can create interfacial defects.
- Substrate Morphology : Roughness of ITO influences SAM coverage, analyzed via atomic force microscopy (AFM) . Mitigation strategies include sequential deposition of carbazole-based SAMs (e.g., 2PACz + Me-4PACz) to enhance coverage and reduce recombination .
Q. How does UV exposure impact the stability of devices incorporating this compound, and how can degradation be mitigated?
While 2PACz-modified devices show improved UV stability compared to polymeric HTLs (e.g., PTAA), prolonged UV exposure can degrade the SAM-perovskite interface. Passivation with molecules like MeO-2PACz reduces trap states, as evidenced by photoluminescence (PL) quenching and reduced non-radiative recombination .
Q. What methodological challenges arise during synthesis, and how are they addressed?
- Purity Issues : Byproducts from incomplete N-alkylation or phosphonation require rigorous column chromatography (Rf values ~0.3–0.5 in ethyl acetate/hexane) .
- Reaction Optimization : Microwave-assisted synthesis reduces reaction times (e.g., 74% yield achieved in 2 hours under microwave irradiation for analogous compounds) .
Data Contradiction Analysis
Q. Why do reported efficiencies for SAM-based PSCs vary despite using the same compound?
Discrepancies stem from:
- Substrate Cleaning Protocols : Residual organic contaminants on ITO reduce SAM adhesion.
- Perovskite Composition : Methylammonium (MA⁺)-free perovskites exhibit better stability but require tailored SAM energy levels.
- Characterization Conditions : Light-soaking effects during J-V measurements can inflate PCE values. Cross-referencing external quantum efficiency (EQE) and steady-state PCE is critical .
Methodological Recommendations
- Synthetic Protocols : Use anhydrous conditions and Schlenk techniques to minimize hydrolysis of phosphonic acid intermediates .
- Device Fabrication : Pre-treat ITO with UV-ozone for 10 minutes to enhance SAM adhesion .
- Stability Testing : Employ ISOS-L-1 protocols (continuous illumination at 1 sun, 85°C) to evaluate SAM durability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
